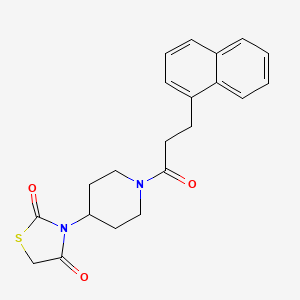
3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as NPTD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
科学的研究の応用
Medicinal Chemistry and Drug Development
The compound’s structural features, including the triazole ring and phosphonic ester group, suggest potential as a drug candidate. Researchers have explored its pharmacological properties, such as enzyme inhibition and chelating abilities. It may serve as a scaffold for designing novel drugs targeting specific biological processes .
Antibacterial Activity
In vitro studies have evaluated the antibacterial effects of related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus. Investigating the antimicrobial potential of this compound could contribute to combating bacterial infections .
Chemical Sensors
Compound 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has been used in chemical sensors. Researchers prepared and examined a sensor based on this compound to study its binding interactions with metal ions. Such sensors find applications in environmental monitoring and analytical chemistry .
Pharmacophore Design
The naphthalene moiety, combined with the triazole and thiazolidine rings, offers a unique pharmacophore. Computational studies can explore its binding affinity to specific receptors, aiding in rational drug design .
Bioconjugation and Click Chemistry
The compound’s alkyne–azide cycloaddition reaction (CuAAC) potential makes it valuable for bioconjugation. Researchers can use it to label biomolecules or create functionalized materials through click chemistry .
Materials Science
Considering its heterocyclic structure, this compound may find applications in materials science. Researchers can explore its use in organic semiconductors, polymers, or other functional materials .
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWNWDCUFFKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2628921.png)
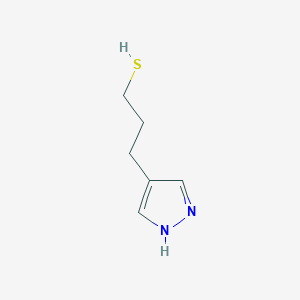
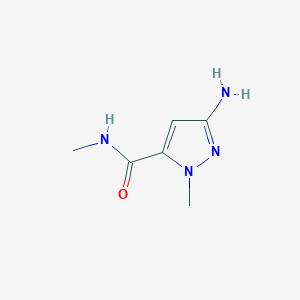
![1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2628925.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)
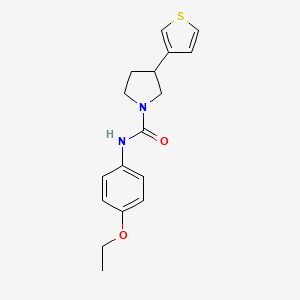
![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)

![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)
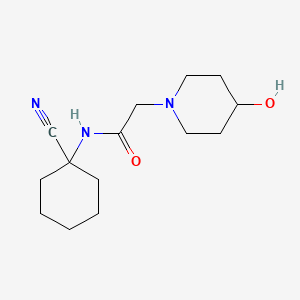
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)